molecular formula C23H15N3O5 B14770405 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol

4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol

Cat. No.: B14770405
M. Wt: 413.4 g/mol
InChI Key: OLFATBAMVRCYMQ-UHFFFAOYSA-N
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Description

4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol is a complex organic compound with the molecular formula C23H15N3O5 and a molecular weight of 413.38 g/mol This compound is characterized by its unique structure, which includes a pyridine ring substituted with two nitrophenyl groups and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2,6-diaminopyridine to form an intermediate Schiff base, which is then subjected to cyclization and subsequent nitration to yield the final product . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. Additionally, its ability to form coordination complexes with metal ions can influence enzymatic activities and cellular signaling pathways .

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

4-[2,6-bis(4-nitrophenyl)pyridin-4-yl]phenol

InChI

InChI=1S/C23H15N3O5/c27-21-11-5-15(6-12-21)18-13-22(16-1-7-19(8-2-16)25(28)29)24-23(14-18)17-3-9-20(10-4-17)26(30)31/h1-14,27H

InChI Key

OLFATBAMVRCYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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